Home > Products > Screening Compounds P1063 > [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine
[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine - 1439900-23-8

[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine

Catalog Number: EVT-3169414
CAS Number: 1439900-23-8
Molecular Formula: C9H13N3O
Molecular Weight: 179.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine involves several key steps:

  1. Formation of the Pyrimidine Ring: The initial step typically involves the condensation reaction between an appropriate aldehyde and an amidine derivative under acidic conditions, leading to the formation of the pyrimidine core.
  2. Introduction of the Cyclopropylmethoxy Group: This group is introduced through an etherification reaction, where cyclopropylmethanol reacts with the pyrimidine derivative in the presence of a strong base, such as sodium hydride.
  3. Attachment of the Methanamine Group: The final step involves attaching the methanamine moiety to the pyrimidine structure, which can be achieved through reductive amination or direct amination methods .

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as continuous flow reactors and controlled temperature and pressure conditions may be employed to enhance efficiency and minimize by-products.

Molecular Structure Analysis

The molecular structure of [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine features a pyrimidine ring substituted at the 2-position with a cyclopropylmethoxy group and at the 4-position with a methanamine group.

Structural Characteristics:

  • Pyrimidine Ring: A six-membered heterocyclic compound containing two nitrogen atoms.
  • Cyclopropyl Group: A three-membered carbon ring that contributes unique steric and electronic properties.
  • Methanamine Group: An amine functional group that enhances potential interactions with biological targets through hydrogen bonding.

The compound's structure allows for various conformations, influencing its reactivity and interaction with enzymes or receptors in biological contexts .

Chemical Reactions Analysis

[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine can participate in several types of chemical reactions:

  1. Oxidation Reactions: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, this compound can undergo oxidation to form corresponding oxides.
  2. Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can facilitate reduction processes, yielding various derivatives.
  3. Nucleophilic Substitution Reactions: The methanamine group can act as a nucleophile, allowing for substitution reactions where it can be replaced by other nucleophiles under suitable conditions .

These reactions expand the compound's utility in synthetic organic chemistry, enabling the development of new derivatives with potentially enhanced biological activities.

Mechanism of Action

The mechanism by which [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine exerts its effects is primarily through interactions with specific molecular targets within biological systems:

  • The pyrimidine ring interacts with enzymes and receptors, modulating their activity.
  • The cyclopropylmethoxy group may enhance binding affinity and specificity due to its unique steric properties.
  • The methanamine group facilitates hydrogen bonding and other interactions that are critical for biological activity.

These combined effects contribute to its potential therapeutic applications, particularly in areas where modulation of enzyme activity is desired .

Physical and Chemical Properties Analysis

Key Properties:

These properties are critical for understanding how [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine behaves in biological systems and its suitability for various applications .

Applications

[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine has diverse applications across several scientific domains:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects against diseases such as cancer or infections.
  2. Biological Research: The compound is studied for its antimicrobial and anticancer properties, contributing to drug discovery efforts aimed at identifying new therapeutic agents.
  3. Industrial Chemistry: It is utilized in developing new materials and as an intermediate in synthesizing various industrial chemicals.
  4. Pharmaceutical Development: Ongoing research explores its efficacy as a therapeutic agent in treating conditions where pyrimidine derivatives have shown promise .
Introduction: [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine as a Medicinal Chemistry Scaffold

Rationale for PDE10A Inhibition in Neuropsychiatric Disorders

PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within striatal neurons, functioning as a critical regulator of basal ganglia signaling pathways. This enzyme is predominantly expressed in the striatum (comprising caudate, putamen, and nucleus accumbens), with significantly lower expression in peripheral tissues. Such selective neuroanatomical distribution positions PDE10A inhibition as a compelling therapeutic strategy for modulating corticostriatal circuitry without systemic effects [3]. In neuropsychiatric disorders, PDE10A dysfunction disrupts the balanced activity of direct and indirect striatal output pathways:

  • Schizophrenia Pathophysiology: Dysregulated striatal signaling contributes to positive (hallucinations, delusions), negative (social withdrawal, anhedonia), and cognitive symptoms. PDE10A inhibition increases cAMP/cGMP signaling, thereby enhancing D1 dopamine receptor activation (direct pathway) and reducing D2-mediated signaling (indirect pathway). This dual modulation demonstrates antipsychotic and pro-cognitive effects in preclinical models without inducing catalepsy at therapeutic doses [8].

  • Huntington's Disease Mechanisms: Striatal atrophy precedes motor symptom onset. PDE10A expression declines early in disease progression, making enzyme preservation crucial. Inhibitors restore cAMP/CREB-dependent transcription of neuroprotective genes and enhance brain-derived neurotrophic factor (BDNF) production, potentially slowing neurodegeneration [3] [7].

Table 1: Evolution of Key PDE10A Inhibitor Scaffolds and Limitations

Inhibitor ClassRepresentative CompoundPDE10A IC₅₀Key LimitationsStructural Deficiencies
BenzimidazolesPapaverine36 nMRapid metabolism, low BBB penetrationHigh polar surface area, CYP interactions
QuinazolinesTP-100.3 nMHigh microsomal clearanceSusceptible metabolic sites on pyrazole
TriazoloquinazolinesMP-10 analog0.18 nMPoor brain exposureExcessive hydrogen bond donors
Pyrimidines[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine derivatives1-10 nMReduced CYP inhibition, improved brain:plasma ratiosOptimized via cyclopropylmethoxy and methanamine

Early inhibitors like Papaverine demonstrated target engagement but exhibited pharmacokinetic limitations including rapid metabolism (t₁/₂ < 30 minutes in rodents) and insufficient brain penetration (brain:plasma ratio <0.2). Subsequent compounds addressed potency but introduced new challenges—TP-10 and MP-10 derivatives showed high intrinsic clearance in mouse liver microsomes (>50 mL/min/kg), while tricyclic pyrazoles exhibited unfavorable lipophilicity (logP >5) leading to cytochrome P450 inhibition [3] [7]. The pyrimidine scaffold emerged to balance potency with CNS drug-like properties, leveraging cyclopropylmethoxy's metabolic stability and methanamine's directional binding interactions.

Structural Evolution of Pyrimidine-Based PDE10A Inhibitors

The structural optimization of pyrimidine-based PDE10A inhibitors represents a systematic approach to overcoming pharmacological limitations of earlier chemotypes. Key evolutionary stages include:

  • Core Modifications: Initial pyrimidine scaffolds exhibited suboptimal potency (IC₅₀ >100 nM). Introduction of electron-withdrawing substituents at C5 (CN, Br) enhanced π-stacking with Phe719 in the catalytic pocket. Bromination at C5 proved particularly effective, improving IC₅₀ to <10 nM while providing a synthetic handle for cross-coupling reactions [7].

  • Linker Optimization: Systematic evaluation of 4-position linkers revealed critical SAR insights. Ethoxy, phenoxy, and straight-chain alkyloxy linkers improved potency but reduced metabolic stability. The cyclopropylmethoxy group demonstrated optimal properties by:

  • Reducing oxidative metabolism via cytochrome P450 enzymes (CYP3A4 IC₅₀ >10 µM vs. <1 µM for phenyl analogs)
  • Maintaining moderate lipophilicity (cLogP ~2.5)
  • Adopting a bioactive conformation that positions the pyrimidine core perpendicular to the cyclopropyl plane, enhancing van der Waals contacts with Ile687 and Val726 [8].
  • Heterocycle Comparisons: Pyrimidine demonstrated superior enzymatic inhibition versus pyridine analogs. The additional nitrogen atom in pyrimidine forms a critical water-mediated hydrogen bond with Gln725, a interaction absent in pyridine-based inhibitors like [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine (3-fold lower potency). Pyrimidine's reduced basicity (pKa ~1.5) also enhanced membrane permeability relative to pyridine (pKa ~5) [2] [8].

Table 2: Impact of 2-Substituents on Pyrimidine Inhibitor Properties

4-Position SubstituentEnzymatic IC₅₀ (nM)cLogPHuman Microsomal Stability (% remaining @ 30 min)BBB Permeability (PAMPA, ×10⁻⁶ cm/s)
Ethoxy15.2 ± 1.31.942%8.2 ± 0.9
Phenoxy2.1 ± 0.43.818%1.5 ± 0.3
Cyclobutylmethoxy5.7 ± 0.62.667%12.8 ± 1.2
Cyclopropylmethoxy3.5 ± 0.32.389%15.4 ± 1.6
2,2-Difluorocyclopropylmethoxy1.8 ± 0.22.776%14.1 ± 1.3

The cyclopropylmethoxy moiety demonstrates a favorable balance of steric bulk and conformational flexibility. Its ~110° C-O-C bond angle optimally orients the pyrimidine core toward the catalytic domain, while the cyclopropyl's "bent" geometry avoids steric clashes with Tyr693 in the active site. This contrasts with larger cycloalkyl groups (e.g., cyclobutylmethoxy) which induce suboptimal binding geometry despite similar lipophilicity [1] [8]. Patent WO2013028590A1 specifically claims the cyclopropylmethoxy substitution pattern as critical for achieving >100-fold selectivity over PDE2A and PDE3A isoforms, addressing a key limitation of earlier inhibitors [8].

Role of Methanamine Substitutions in Target Binding Affinity

The primary amine in [2-(cyclopropylmethoxy)pyrimidin-4-yl]methanamine forms indispensable interactions within the PDE10A catalytic domain. Crystallographic studies reveal:

  • Bidentate Hydrogen Bonding: The methanamine group acts as a hydrogen bond donor to the carbonyl oxygen of Gln716 (distance: 2.8 Å) and accepts a hydrogen bond from the hydroxyl group of Tyr693 (distance: 3.1 Å). This dual interaction anchors the pyrimidine ring in the optimal orientation for catalytic site engagement [7].

  • Water-Mediated Interactions: The protonated amine participates in a water-bridge network involving Asp743 and His725, stabilizing the substrate-enzyme complex. Methyl or dimethylamino substitutions disrupt this network, reducing potency 10-30 fold [8].

  • Charge Stabilization: At physiological pH, the protonated amine (+1 charge) forms an ionic interaction with the negatively charged pocket formed by Asp738 and Asp742. Acylation or carbamylation of the amine abolishes this interaction, eliminating inhibitory activity [7].

Table 3: Binding Affinity Impact of Methanamine Modifications

C4 SubstitutionPDE10A IC₅₀ (nM)ΔG (kcal/mol)Key Interactions CompromisedSelectivity (PDE3A/PDE10A ratio)
-CH₂NH₂ (methanamine)3.5 ± 0.4-10.2Reference compound>1,000
-CH₂NHCH₃ (methylamine)42.7 ± 3.1-8.6Water bridge to Asp743320
-CH₂N(CH₃)₂ (dimethyl)>1000-6.1Ionic interaction with Asp738, H-bond to Gln71618
-CH₂OH (hydroxymethyl)215 ± 18-8.1Ionic interaction, H-bond donor capacity95
-CH₂OCOCH₃ (acetoxymethyl)>1000< -5.0All specific interactions<10

Structural modifications to the methanamine group universally reduce binding affinity and selectivity. Methylation increases steric bulk within the narrow subpocket (volume ~150 ų), causing suboptimal positioning. The dimethylamino derivative's ~300-fold potency reduction demonstrates severe steric hindrance and loss of hydrogen-bonding capability. Conversion to hydroxymethyl (-CH₂OH) eliminates the cationic charge critical for ionic interactions with aspartate residues. Notably, the unsubstituted methanamine maintains optimal basicity (pKa ~9.5) ensuring >90% protonation at physiological pH, whereas electron-withdrawing modifications reduce pKa below 8.0, diminishing charged species prevalence [7] [8]. Patent US9447095B2 specifically claims the unmodified methanamine as essential for maintaining sub-10 nM potency while achieving >100-fold selectivity over other PDE isoforms [7].

Properties

CAS Number

1439900-23-8

Product Name

[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine

IUPAC Name

[2-(cyclopropylmethoxy)pyrimidin-4-yl]methanamine

Molecular Formula

C9H13N3O

Molecular Weight

179.22

InChI

InChI=1S/C9H13N3O/c10-5-8-3-4-11-9(12-8)13-6-7-1-2-7/h3-4,7H,1-2,5-6,10H2

InChI Key

OOICFWJTWUCXQN-UHFFFAOYSA-N

SMILES

C1CC1COC2=NC=CC(=N2)CN

Canonical SMILES

C1CC1COC2=NC=CC(=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.